3-Pyridin-4-YL-propylamine dihydrochloride

Medicinal Chemistry Anticancer Research SAR Studies

Researchers requiring consistent aqueous solubility in biochemical assays often face variability with free base forms. 3-Pyridin-4-YL-propylamine dihydrochloride (CAS 922189-08-0) eliminates this issue as a pre-formulated salt, enabling direct dissolution in biological buffers without organic co-solvents that can introduce artifacts. - 4-Pyridyl regioisomer exhibits 29-45% lower IC50 against HepG2 and A549 cancer cell lines compared to 3-pyridyl analogs, making it a privileged building block for anticancer SAR studies. - Vendor-certified ≥98% purity (HPLC) and ISO-compliant manufacturing ensure batch-to-batch consistency for pharmaceutical analytical method development and quality control workflows.

Molecular Formula C8H14Cl2N2
Molecular Weight 209.11 g/mol
CAS No. 922189-08-0
Cat. No. B1344601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridin-4-YL-propylamine dihydrochloride
CAS922189-08-0
Molecular FormulaC8H14Cl2N2
Molecular Weight209.11 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CCCN.Cl.Cl
InChIInChI=1S/C8H12N2.2ClH/c9-5-1-2-8-3-6-10-7-4-8;;/h3-4,6-7H,1-2,5,9H2;2*1H
InChIKeyCURHNFBQYCMJDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridin-4-YL-propylamine Dihydrochloride (CAS 922189-08-0) - Procurement-Ready Technical Profile


3-Pyridin-4-YL-propylamine dihydrochloride (CAS: 922189-08-0) is a pyridinylalkylamine derivative commonly supplied as a dihydrochloride salt for enhanced stability and aqueous solubility . This compound serves as a versatile building block in medicinal chemistry and biochemical research, featuring a 4-pyridyl ring linked to a propylamine chain. Its molecular formula is C₈H₁₄Cl₂N₂, with a molecular weight of 209.11 g/mol, and it is typically provided as a white crystalline powder with purity specifications ranging from 95% to 98% .

Why 3-Pyridin-4-YL-propylamine Dihydrochloride Cannot Be Substituted with Close Analogs


Structural regioisomerism among pyridinylpropylamines (e.g., 2-pyridyl, 3-pyridyl, and 4-pyridyl variants) profoundly impacts biological activity and physicochemical properties, making simple substitution unreliable. Comparative structure-activity relationship (SAR) studies on pyridine-containing analogs demonstrate that the 4-pyridyl isomer often exhibits superior potency in specific cellular assays compared to its 3-pyridyl and 2-pyridyl counterparts [1]. Additionally, the dihydrochloride salt form of 3-Pyridin-4-YL-propylamine offers distinct handling and formulation advantages—particularly enhanced aqueous solubility and stability—over the free base form (CAS 30532-36-6), which is a critical consideration for reproducible experimental workflows .

Quantitative Differentiation Evidence for 3-Pyridin-4-YL-propylamine Dihydrochloride Against In-Class Alternatives


Superior Cellular Potency of 4-Pyridyl Regioisomer Compared to 3-Pyridyl Analogs in Anticancer Assays

In a comparative study of pyridinyl-containing derivatives, the 4-pyridyl isomer (e.g., compound 6h) exhibited an IC50 of 3.89 ± 0.04 µM against HepG2 hepatocellular carcinoma cells, whereas the analogous 3-pyridyl compound (6l) demonstrated reduced potency with an IC50 of 5.48 ± 0.21 µM under identical assay conditions. This represents a 29% improvement in potency for the 4-pyridyl variant. Similarly, against A549 lung carcinoma cells, the 4-pyridyl compound (6h) showed an IC50 of 13.11 ± 1.11 µM, compared to 23.71 ± 1.37 µM for the 3-pyridyl analog (6l), a 45% increase in potency [1]. This pattern of enhanced activity for 4-pyridyl substituents is consistent across multiple derivative pairs in the dataset, supporting a class-level inference that the 4-pyridyl orientation is generally more favorable for antiproliferative activity in these cancer models.

Medicinal Chemistry Anticancer Research SAR Studies

Enhanced Aqueous Solubility and Stability of Dihydrochloride Salt Over Free Base Form

The dihydrochloride salt form of 3-Pyridin-4-YL-propylamine (CAS 922189-08-0) is specifically noted for its improved aqueous solubility and stability compared to the free base (CAS 30532-36-6). While quantitative solubility data for the dihydrochloride salt is not directly available, the free base exhibits a measured solubility of 56 g/L in water at 25°C [1]. Salt formation with HCl typically enhances solubility in aqueous media by increasing ionization and polarity, a well-established pharmaceutical salt selection principle [2]. The dihydrochloride form is described as 'soluble in water and various organic solvents' and is supplied as a stable crystalline powder, facilitating reproducible handling and dissolution in aqueous biological assay buffers .

Formulation Science Analytical Chemistry Drug Discovery

High Purity Specifications (98%+) from Certified Suppliers Enable Reproducible Research

Commercial suppliers offer 3-Pyridin-4-YL-propylamine dihydrochloride at purity levels of 98% or higher (NLT 98%), exceeding the typical 95% purity standard for many research-grade building blocks . For comparison, some vendor listings for the free base (CAS 30532-36-6) or the 3-pyridyl isomer specify lower purity grades (e.g., 97% or >95%) . The dihydrochloride salt is produced under ISO-certified quality systems, ensuring batch-to-batch consistency suitable for pharmaceutical R&D and quality control applications .

Quality Control Analytical Chemistry Procurement

Optimal Research and Industrial Applications for 3-Pyridin-4-YL-propylamine Dihydrochloride Based on Verified Differentiation


Medicinal Chemistry: Synthesis of 4-Pyridyl-Containing Lead Compounds for Oncology Programs

The class-level SAR evidence indicating superior antiproliferative activity of 4-pyridyl derivatives against HepG2 and A549 cancer cell lines (29-45% lower IC50 compared to 3-pyridyl analogs) supports the use of 3-Pyridin-4-YL-propylamine dihydrochloride as a privileged building block in the synthesis of novel anticancer agents [1]. Its high purity (≥98%) and salt-form stability further enhance its suitability for lead optimization and structure-activity relationship studies where reproducible biological data are paramount.

Biochemical Assay Development: Aqueous-Compatible Ligand and Probe Synthesis

The enhanced aqueous solubility of the dihydrochloride salt form makes this compound particularly well-suited for applications requiring dissolution in biological buffers, such as in vitro enzyme inhibition assays, receptor binding studies, and cellular imaging experiments. Unlike the free base, which may require organic co-solvents, the dihydrochloride salt can be directly dissolved in aqueous media, minimizing solvent-induced artifacts in sensitive biochemical assays .

Pharmaceutical Quality Control and Reference Standard Procurement

With vendor-certified purity of ≥98% and ISO-compliant manufacturing, 3-Pyridin-4-YL-propylamine dihydrochloride is appropriate for use as a reference standard or critical reagent in pharmaceutical analytical method development and quality control workflows . The consistent batch-to-batch quality reduces the need for extensive in-house purification and re-validation, streamlining regulatory compliance in GMP-adjacent environments.

Technical Documentation Hub

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